molecular formula C13H8FN B14275672 5-Fluorobenzo[h]quinoline CAS No. 163275-58-9

5-Fluorobenzo[h]quinoline

Cat. No.: B14275672
CAS No.: 163275-58-9
M. Wt: 197.21 g/mol
InChI Key: SDVWBQUXSOQPJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[h]quinoline typically involves cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the direct fluorination of quinoline derivatives using electrophilic fluorinating agents .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[h]quinoline involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antibacterial, antineoplastic, and antiviral effects .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 5-Fluorobenzo[h]quinoline is unique due to its specific fluorination pattern and the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it suitable for specific applications in medicine and industry .

Properties

CAS No.

163275-58-9

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluorobenzo[h]quinoline

InChI

InChI=1S/C13H8FN/c14-12-8-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-8H

InChI Key

SDVWBQUXSOQPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2N=CC=C3)F

Origin of Product

United States

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